molecular formula C12H20ClNO2 B6416114 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240566-54-4

2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6416114
CAS No.: 1240566-54-4
M. Wt: 245.74 g/mol
InChI Key: GTYCUQHDWAVGQC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenolic structure, which is substituted with an ethoxy group and a propylamino methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxyphenol.

    Alkylation: The 2-ethoxyphenol undergoes alkylation with a suitable alkylating agent to introduce the propylamino methyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the ethoxy or propylamino methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating or acylating agents.

Major Products:

    Oxidation: The major products of oxidation reactions are typically quinones or other oxidized derivatives.

    Reduction: Reduction reactions yield the corresponding reduced forms of the compound.

    Substitution: Substitution reactions produce derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Ethoxy-4-[(methylamino)methyl]phenol
  • 2-Ethoxy-4-[(ethylamino)methyl]phenol
  • 2-Ethoxy-4-[(butylamino)methyl]phenol

Comparison:

    Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the amino group.

    Chemical Properties: These structural differences can lead to variations in chemical properties such as solubility, reactivity, and stability.

    Biological Activity: The biological activity of these compounds may also differ, with each compound potentially exhibiting unique pharmacological profiles.

Properties

IUPAC Name

2-ethoxy-4-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYCUQHDWAVGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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